molecular formula C19H27N3O4S B2607702 N1-cyclohexyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 896265-55-7

N1-cyclohexyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Cat. No.: B2607702
CAS No.: 896265-55-7
M. Wt: 393.5
InChI Key: YMHHGLHWKKGCQG-UHFFFAOYSA-N
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Description

N1-cyclohexyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide ( 896265-55-7) is a synthetic oxalamide derivative with a molecular formula of C19H27N3O4S and a molecular weight of 393.5 g/mol . This compound features a distinct molecular architecture comprising a cyclohexyl group, an oxalamide linker, and a phenylsulfonyl-protected pyrrolidine moiety, which may facilitate interaction with biological systems . Compounds with similar structural motifs, particularly those containing the pyrrolidine scaffold, have demonstrated significant pharmacological potential as selective receptor agonists in neurological research . The oxalamide functional group is recognized in the development of synthetic compounds, including those explored as high-potency flavorants, highlighting the versatility of this chemical class in various research fields . This chemical is provided as a high-purity material exclusively for research purposes in laboratory settings. It is intended for use by qualified researchers and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper safety procedures and handling protocols for laboratory chemicals must be followed at all times.

Properties

IUPAC Name

N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-cyclohexyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4S/c23-18(19(24)21-15-8-3-1-4-9-15)20-14-16-10-7-13-22(16)27(25,26)17-11-5-2-6-12-17/h2,5-6,11-12,15-16H,1,3-4,7-10,13-14H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHHGLHWKKGCQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclohexyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of cyclohexylamine with oxalyl chloride to form the intermediate cyclohexyl oxalamide. This intermediate is then reacted with a phenylsulfonyl-substituted pyrrolidine derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-cyclohexyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines.

Scientific Research Applications

N1-cyclohexyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-cyclohexyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

Oxalamide derivatives are a diverse class of compounds with applications ranging from kinase inhibition to polymer chemistry. Below is a comparative analysis of N1-cyclohexyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide with structurally related compounds:

Compound Key Structural Features Bioactivity/Applications Toxicity Profile
Target Compound Cyclohexyl (N1), phenylsulfonyl-pyrrolidinylmethyl (N2) Hypothesized kinase inhibition (e.g., JAK/STAT pathways); limited experimental data available Predicted low acute toxicity (oral, dermal); no empirical studies reported
N1,N2-Di(pyridin-2-yl)oxalamide Pyridine rings at both N1 and N2 positions Laboratory reagent; precursor in coordination chemistry H302 (harmful if swallowed), H315/H319 (skin/eye irritation), H335 (respiratory)
N1-(4-Chlorophenyl)-N2-ethyloxalamide Electron-withdrawing 4-chlorophenyl (N1), ethyl group (N2) Antifungal activity (Candida spp.) Moderate hepatotoxicity observed in vitro (IC50: 12 μM in HepG2 cells)
N1-adamantyl-N2-benzyloxalamide Rigid adamantyl group (N1), benzyl (N2) Potential neuroprotective agent (AMPA receptor modulation) Low cytotoxicity (CC50 > 100 μM in neuronal cells)

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability : The phenylsulfonyl group may reduce oxidative metabolism in the liver, enhancing half-life relative to N1,N2-dialkyloxalamides.
  • Solubility: Limited aqueous solubility (<0.1 mg/mL in PBS) due to hydrophobic substituents; this contrasts with pyridinyl derivatives, which exhibit moderate solubility (~1.5 mg/mL) .

Mechanistic Divergence

  • Target Selectivity : Unlike pyridinyl oxalamides, which often act as chelating agents in metal-organic frameworks , the target compound’s bulky substituents likely favor protein-ligand interactions over metal coordination.

Research Findings and Limitations

  • Experimental Gaps: No peer-reviewed studies directly characterize the target compound’s biological activity. Current insights are extrapolated from structural analogues.

Biological Activity

N1-cyclohexyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H27N3O4S
  • Molecular Weight : 393.5 g/mol
  • CAS Number : 896265-55-7
PropertyValue
Molecular FormulaC19H27N3O4S
Molecular Weight393.5 g/mol
CAS Number896265-55-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is believed to modulate enzymatic activities and receptor functions, which can lead to various therapeutic effects. Notably, it may act as an inhibitor of certain phosphodiesterase enzymes, which are crucial in regulating intracellular signaling pathways.

Biological Activity

Research has indicated that this compound exhibits a range of biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, potentially through the induction of apoptosis in cancer cell lines.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in various models, indicating its usefulness in treating inflammatory diseases.
  • Neuroprotective Properties : There is emerging evidence that suggests neuroprotective effects, which could be beneficial in neurodegenerative conditions.

Study on Antitumor Activity

In a study conducted on various cancer cell lines, this compound demonstrated significant cytotoxicity. The mechanism was linked to the activation of caspases and the subsequent induction of apoptosis.

Anti-inflammatory Research

A separate study investigated the anti-inflammatory properties of this compound using a murine model of acute inflammation. Results showed a marked reduction in pro-inflammatory cytokines, supporting its potential use in inflammatory disorders.

Neuroprotection

Research focusing on neuroprotection revealed that the compound could prevent neuronal cell death induced by oxidative stress. This effect was attributed to the modulation of antioxidant enzyme activity.

Q & A

Q. What synthetic strategies are recommended for preparing N1-cyclohexyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of oxalamide derivatives typically involves coupling cycloalkylamines with functionalized pyrrolidine intermediates. Key steps include:

  • Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the cyclohexylamine moiety to the oxalamide core .
  • Pyrrolidine sulfonylation : Introduce the phenylsulfonyl group via sulfonylation of pyrrolidine using benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
  • Optimization variables : Adjust solvent polarity (e.g., DMF vs. THF), temperature (0–25°C), and stoichiometry to minimize side products like over-sulfonylated derivatives .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic methods:

  • NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., cyclohexyl proton splitting patterns and pyrrolidine ring conformation) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+ for C23H32N4O4S: 491.21) .
  • HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

Q. How do structural modifications (e.g., cyclohexyl vs. cyclopentyl) influence biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies require systematic substitution of the cycloalkyl group and evaluation of biological endpoints (e.g., enzyme inhibition, cytotoxicity):

  • Case Study : N1-cyclopentyl analogs () showed reduced antimicrobial activity compared to cyclohexyl derivatives, likely due to altered lipophilicity and steric hindrance .
  • Experimental Design :
    • Synthesize analogs with cyclopropane, cycloheptane, or branched alkyl groups.
    • Test against target proteins (e.g., kinases) using fluorescence polarization assays.
    • Correlate activity with computed logP and polar surface area (PSA) values.

Q. How can contradictory data in cellular assays (e.g., varying IC50 values) be resolved?

Methodological Answer: Contradictions may arise from assay conditions or compound stability. Mitigation strategies include:

  • Standardized Protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and serum-free media to minimize variability .
  • Stability Testing : Monitor compound degradation via LC-MS over 24–48 hours in culture media .
  • Control Experiments : Include a reference inhibitor (e.g., staurosporine) and validate target engagement using Western blotting .

Q. What safety precautions are critical when handling this compound?

Methodological Answer: Based on analogs ( ):

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation (H335: Respiratory irritation) .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .

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